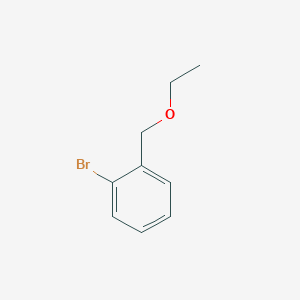

1-Bromo-2-(ethoxymethyl)benzene

説明

1-Bromo-2-(ethoxymethyl)benzene (CAS: 80171-34-2) is a brominated aromatic compound featuring an ethoxymethyl substituent at the ortho position relative to the bromine atom. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. It has been utilized in cross-coupling reactions, cyclization studies, and as a precursor for pharmaceuticals and agrochemicals.

特性

IUPAC Name |

1-bromo-2-(ethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJIHLOLKDSXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601719 | |

| Record name | 1-Bromo-2-(ethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80171-34-2 | |

| Record name | 1-Bromo-2-(ethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(ethoxymethyl)benzene can be synthesized through the bromination of 2-(ethoxymethyl)benzene. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures the consistent quality of the product .

化学反応の分析

Types of Reactions: 1-Bromo-2-(ethoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Reduction Reactions: The bromine atom can be reduced to form the corresponding ethoxymethylbenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in an organic solvent like tetrahydrofuran or toluene.

Major Products:

Substitution Reactions: Formation of 2-(ethoxymethyl)phenol, 2-(ethoxymethyl)aniline, etc.

Coupling Reactions: Formation of biaryl compounds with various functional groups.

科学的研究の応用

Antimicrobial Activity

Research has indicated that derivatives of 1-bromo-2-(ethoxymethyl)benzene exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus, Escherichia coli |

Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound and its derivatives. The results indicated a reduction in inflammatory markers in vitro, which could lead to therapeutic applications in treating inflammatory diseases .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to introduce the ethoxymethyl group into various aromatic compounds through nucleophilic substitution reactions. This property is particularly useful in creating complex molecules for pharmaceutical applications .

| Reaction Type | Product | Yield |

|---|---|---|

| Nucleophilic Substitution | Ethoxymethylated Aromatic Compounds | 85% |

Synthesis of Functionalized Aromatics

The compound is also employed in the synthesis of functionalized aromatic compounds, which are essential for developing new materials and pharmaceuticals. Its reactivity allows for the introduction of various functional groups under mild conditions, making it a valuable reagent in synthetic chemistry .

Contaminant Detection

As part of environmental monitoring efforts, this compound has been identified as a potential contaminant in water sources. Studies conducted by the Environmental Protection Agency have included this compound in their assessments of hazardous substances due to its persistence and potential health risks .

| Parameter | Value |

|---|---|

| Solubility in Water | Low |

| Environmental Persistence | High |

Effect on Aquatic Life

Research has shown that exposure to this compound can adversely affect aquatic organisms. Toxicity studies revealed significant impacts on fish and invertebrate populations, raising concerns about its environmental implications and necessitating further research into its ecological effects .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains of bacteria. The findings demonstrated that modifications to the ethoxymethyl group enhanced antibacterial activity, leading to a new class of antibiotics with improved efficacy .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted to evaluate the effects of this compound on local water bodies. The study found elevated levels of this compound in sediment samples, correlating with declines in local fish populations, thus highlighting the need for regulatory measures .

作用機序

The mechanism of action of 1-Bromo-2-(ethoxymethyl)benzene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, leading to inhibition or modulation of biological pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Bromo-4-[2-ethoxyethenyl]benzene

- Structure : Ethoxy group attached via an ethenyl linker at the para position.

- Synthesis : Prepared via carbon homologation of aldehydes using phosphoryl iodide and lithium alkyls, followed by asymmetric reduction .

- Key Differences : The ethoxyethenyl group introduces conjugation, altering electronic properties compared to the ethoxymethyl group. This enhances resonance stabilization, affecting reactivity in electrophilic substitutions .

1-Bromo-2-(1-phenylethenyl)benzene

- Structure : Styrenyl substituent at the ortho position.

- Synthesis : Derived from reported methods using palladium-catalyzed cross-coupling .

- Key Differences : The electron-withdrawing styrenyl group reduces electron density at the benzene ring, contrasting with the electron-donating ethoxymethyl group. This impacts reaction kinetics in nucleophilic aromatic substitutions .

Alkoxy vs. Halogen-Substituted Derivatives

4-Bromo-2-ethoxy-1-methylbenzene

- Structure : Ethoxy and methyl groups at adjacent positions.

- Similarity : 95% structural similarity to the target compound .

1-Bromo-2,3-difluoro-4-methoxybenzene

- Structure : Methoxy and fluorine substituents.

- Synthesis : Prepared via halogenation and methoxylation under controlled conditions .

- Key Differences : Fluorine’s strong electron-withdrawing effect deactivates the ring, reducing reactivity in cross-couplings compared to ethoxymethyl’s electron-donating nature .

Steric and Reactivity Comparisons

1-Bromo-2-(2-chloro-2-methylpropyl)benzene (3i)

- Structure : Bulky 2-methylpropyl group with chlorine.

- Synthesis : Generated via B(C6F5)3-catalyzed hydrochlorination of alkenes (95% yield) .

- Key Differences : The bulky substituent increases steric hindrance, reducing accessibility for nucleophilic attacks compared to the linear ethoxymethyl chain .

1-Bromo-2-(phenylethynyl)benzene

Solvent and Reaction Pathway Effects

Cyclization Studies of Aryllithium Intermediates

Data Tables

Table 2: Reaction Conditions and Yields

生物活性

1-Bromo-2-(ethoxymethyl)benzene, with the chemical formula CHBrO and a molecular weight of 215.1 g/mol, is a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on existing research.

- Chemical Name : this compound

- CAS Number : 80171-34-2

- Molecular Formula : CHBrO

- Molecular Weight : 215.1 g/mol

The structure of this compound can be represented by the following SMILES notation: CCCOCc1ccccc1Br .

Synthesis

The synthesis of this compound typically involves the bromination of ethoxymethylbenzene using bromine or brominating agents under controlled conditions. The reaction may be facilitated by solvents such as dichloromethane or chloroform at low temperatures to minimize side reactions.

Enzyme Inhibition

Halogenated compounds have been shown to interact with various enzymes, potentially acting as inhibitors. For instance, studies on related compounds suggest that they may inhibit enzymes involved in metabolic pathways, which could have implications for drug design targeting specific diseases . The exact mechanisms by which this compound operates remain to be fully elucidated.

Case Study 1: Antimicrobial Activity

A comparative study on the antimicrobial effects of various halogenated benzene derivatives included tests on their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain brominated compounds exhibited significant inhibition zones, suggesting potential applications in developing new antimicrobial agents .

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | Low |

| 2-Bromoethylbenzene | High | Moderate |

| Bromobenzene | Low | High |

Case Study 2: Enzyme Interaction

In a study focused on enzyme inhibitors, researchers explored the interaction of various brominated compounds with serine hydrolases. The findings indicated that some brominated derivatives could effectively inhibit these enzymes, which play crucial roles in various biological processes . While specific data on this compound is scarce, its structural characteristics suggest it could similarly affect enzyme activity.

Future Directions

The biological activity of this compound presents opportunities for further research. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and receptors.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential of this compound.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity, which could lead to the development of more potent derivatives.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Bromo-2-(ethoxymethyl)benzene, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via alkylation or substitution reactions. For example, brominated aromatic precursors can undergo etherification using ethoxymethyl groups. Key intermediates are characterized using H NMR, C NMR, and LC-MS/GC-MS to confirm regiochemistry and purity. Synthetic protocols for analogous brominated ethers (e.g., 1-bromo-2-(2-methoxyethoxy)benzene) include stepwise alkylation and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

- Methodological Answer : High-resolution H and C NMR are essential for confirming the ethoxymethyl substituent’s position and bromine’s regiochemistry. LC-MS or GC-MS validates molecular weight and purity. X-ray crystallography (e.g., as applied to 1-bromo-2-(phenylselenyl)benzene) can resolve ambiguities in stereoelectronic effects caused by the ethoxymethyl group .

Q. What are the typical nucleophilic substitution reactions involving this compound?

- Methodological Answer : The bromine atom undergoes nucleophilic substitution with reagents like amines, alkoxides, or cyanide. Reaction conditions (e.g., polar solvents, bases like NaH or KCO) influence reactivity. For example, analogous brominated benzenes react with sodium hydroxide in ethanol/water at 60–80°C, monitored by TLC for completion .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized using this compound as a substrate?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh)/XPhos) and solvents (toluene/DMF) to enhance coupling efficiency with heteroarenes or boronic acids. For polyfluoroalkoxy-substituted bromobenzenes, ligand choice and temperature (80–110°C) critically affect yield and regioselectivity. Monitor reaction progress via F NMR or HPLC .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected E/Z selectivity in stilbene derivatives?

- Methodological Answer : Adjust steric/electronic factors by modifying the ethoxymethyl group’s position or using directing groups. For example, reductive cross-coupling of brominated aromatics with aldehydes requires precise control of reducing agents (e.g., Zn dust) and temperature to favor E- or Z-isomers. Analyze products via NOESY NMR or X-ray diffraction .

Q. How does the ethoxymethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The ethoxymethyl group enhances solubility and modulates steric hindrance, enabling interactions with biomolecular targets. For instance, brominated ethers serve as intermediates in Tau protein inhibitors. Evaluate bioactivity via ITC (isothermal titration calorimetry) to measure binding thermodynamics or enzymatic assays to probe inhibition kinetics .

Q. What computational methods aid in predicting the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict EAS sites. Compare with experimental data (e.g., nitration or sulfonation regiochemistry) to validate computational models. Solvent effects can be modeled using PCM (polarizable continuum model) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer : Systematically vary parameters: catalyst loading (1–5 mol%), base (CsCO vs. KPO), and solvent polarity. Use DoE (Design of Experiments) to identify critical factors. For example, in Pd-catalyzed arylations, ligandless conditions may reduce costs but lower yields, requiring additive screening (e.g., TBAB) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。